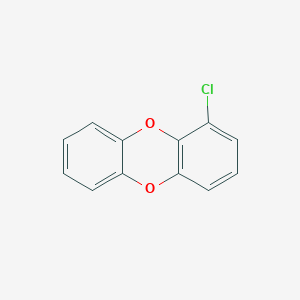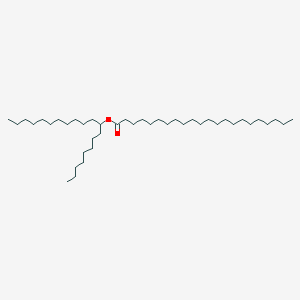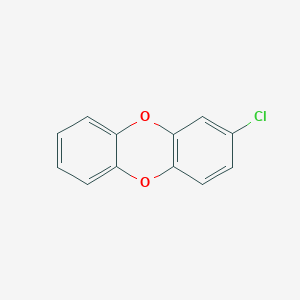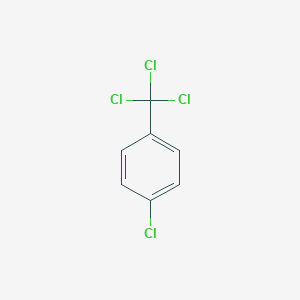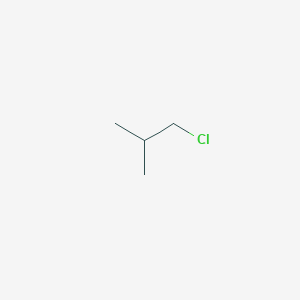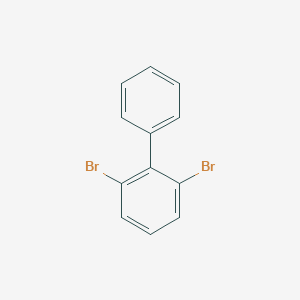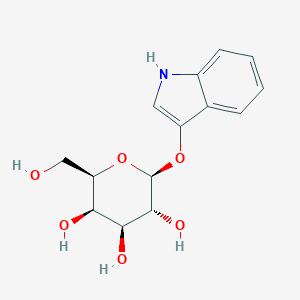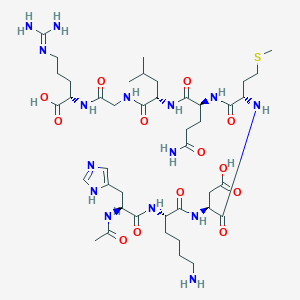
Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine, also known as AAKG, is a compound that is synthesized by combining the amino acids arginine and alpha-ketoglutarate. AAKG has gained significant attention in the scientific community due to its potential applications in various fields, including sports nutrition, cardiovascular health, and wound healing.
Wirkmechanismus
The mechanism of action of Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine is complex and not fully understood. This compound is believed to increase nitric oxide production by activating the enzyme nitric oxide synthase. Nitric oxide is a potent vasodilator, which means it can widen blood vessels and improve blood flow. This can enhance oxygen and nutrient delivery to muscles, potentially improving athletic performance. This compound may also increase insulin secretion and sensitivity, which can improve glucose uptake by cells and enhance energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to increasing nitric oxide production, this compound may also increase growth hormone secretion, which can promote muscle growth and repair. This compound may also improve immune function, as it has been shown to enhance natural killer cell activity. In addition, this compound may have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a complex molecule that may interact with other compounds in unpredictable ways. In addition, this compound may have variable effects depending on the dose and timing of administration.
Zukünftige Richtungen
There are several future directions for research on Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine. One area of interest is its potential applications in cancer treatment. This compound has been shown to inhibit cancer cell growth in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of interest is its potential applications in neurological disorders. This compound has been shown to improve cognitive function in animal models, and further studies are needed to determine its effectiveness in humans. Finally, more research is needed to fully understand the mechanism of action of this compound and its interactions with other compounds in the body.
Synthesemethoden
Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine is synthesized by combining the amino acid arginine and alpha-ketoglutarate. The reaction is catalyzed by the enzyme arginine alpha-ketoglutarate transaminase, which transfers the amino group from arginine to alpha-ketoglutarate to form this compound. This synthesis method is commonly used in the production of this compound supplements for sports nutrition and other applications.
Wissenschaftliche Forschungsanwendungen
Acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine has been extensively studied for its potential applications in various fields. In sports nutrition, this compound is believed to enhance athletic performance by increasing nitric oxide production, which can improve blood flow and oxygen delivery to muscles. This compound has also been studied for its potential cardiovascular health benefits, including its ability to lower blood pressure and improve endothelial function. In addition, this compound has been investigated for its wound healing properties, as it may stimulate collagen synthesis and promote tissue regeneration.
Eigenschaften
CAS-Nummer |
133009-93-5 |
|---|---|
Molekularformel |
C42H71N15O13S |
Molekulargewicht |
1026.2 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H71N15O13S/c1-22(2)16-29(35(63)49-20-33(60)52-28(41(69)70)9-7-14-48-42(45)46)56-37(65)26(10-11-32(44)59)54-38(66)27(12-15-71-4)55-40(68)31(18-34(61)62)57-36(64)25(8-5-6-13-43)53-39(67)30(51-23(3)58)17-24-19-47-21-50-24/h19,21-22,25-31H,5-18,20,43H2,1-4H3,(H2,44,59)(H,47,50)(H,49,63)(H,51,58)(H,52,60)(H,53,67)(H,54,66)(H,55,68)(H,56,65)(H,57,64)(H,61,62)(H,69,70)(H4,45,46,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
VUBZVUMJZBGTQL-XIJWKTHWSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C |
Andere CAS-Nummern |
133009-93-5 |
Sequenz |
HKDMQLGR |
Synonyme |
Ac-His-Lys-Asp-Met-Gln-Leu-Gly-Arg-OH acetylhistidyl-lysyl-aspartyl-methionyl-glutaminyl-leucyl-glycyl-arginine HLAMGLGA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



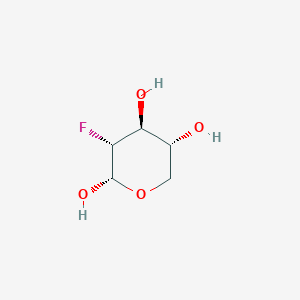
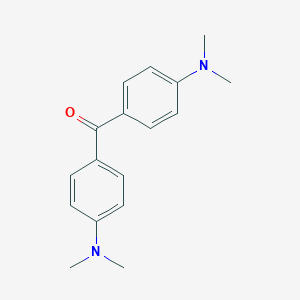
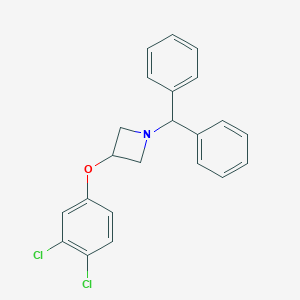

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
